2-amino-5-bromo-4-chlorophenol
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Overview
Description
2-Amino-5-bromo-4-chlorophenol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and chloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-4-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dibromo-5-chlorophenol with ammonia. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-5-bromo-4-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-5-chlorophenol
- 2-Amino-5-chlorophenol
- 2-Bromo-4-chlorophenol
Uniqueness
2-Amino-5-bromo-4-chlorophenol is unique due to the specific arrangement of its substituents. The presence of both bromo and chloro groups, along with the amino group, provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
40372-61-0 |
---|---|
Molecular Formula |
C6H5BrClNO |
Molecular Weight |
222.5 |
Purity |
95 |
Origin of Product |
United States |
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